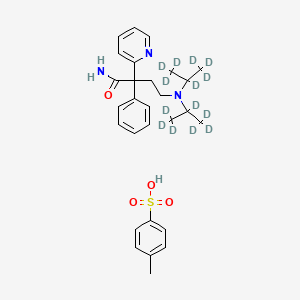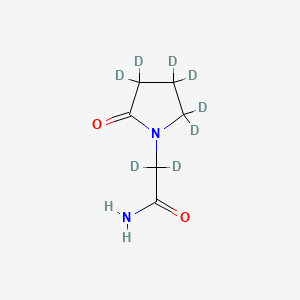
Topoisomerase IV inhibitor 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Topoisomerase IV inhibitor 2 is a chemical compound that targets and inhibits the activity of topoisomerase IV, an essential enzyme involved in DNA replication, transcription, and other DNA-associated processes. Topoisomerase IV plays a crucial role in managing DNA topology by eliminating DNA entanglements that occur during DNA replication. Inhibiting this enzyme can disrupt bacterial cell division, making topoisomerase IV inhibitors valuable in antimicrobial and anticancer therapies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase IV inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity and selectivity.
Final Coupling Reactions: The final product is obtained by coupling the core structure with specific side chains or substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Chromatography: Employed for purification and isolation of the final product.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the compound.
化学反应分析
Types of Reactions
Topoisomerase IV inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Topoisomerase IV inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition mechanisms.
Biology: Investigates the role of topoisomerase IV in cellular processes and DNA replication.
Medicine: Explored as a potential antimicrobial and anticancer agent due to its ability to disrupt bacterial cell division and inhibit cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug discovery
作用机制
Topoisomerase IV inhibitor 2 exerts its effects by binding to the topoisomerase IV enzyme and preventing it from performing its normal functions. The compound interferes with the enzyme’s ability to cleave and re-ligate DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets and pathways involved include the DNA cleavage-rejoining core and the ATPase domain of the enzyme .
相似化合物的比较
Similar Compounds
Quinolones: A class of antibiotics that also target topoisomerase IV and DNA gyrase.
Coumarins: Inhibit topoisomerase IV by binding to the enzyme’s active site.
Fluoroquinolones: Enhanced derivatives of quinolones with improved activity and selectivity.
Uniqueness
Topoisomerase IV inhibitor 2 is unique due to its specific binding affinity and selectivity for topoisomerase IV. Unlike other inhibitors, it may exhibit lower cytotoxicity and reduced side effects, making it a promising candidate for therapeutic development .
属性
分子式 |
C33H30FN7O6S |
|---|---|
分子量 |
671.7 g/mol |
IUPAC 名称 |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-[2-oxo-2-[4-(quinoxalin-2-ylsulfamoyl)anilino]ethyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C33H30FN7O6S/c34-25-15-23-28(41(21-7-8-21)18-24(32(23)43)33(44)45)16-29(25)40-13-11-39(12-14-40)19-31(42)36-20-5-9-22(10-6-20)48(46,47)38-30-17-35-26-3-1-2-4-27(26)37-30/h1-6,9-10,15-18,21H,7-8,11-14,19H2,(H,36,42)(H,37,38)(H,44,45) |
InChI 键 |
CLAOMDJUURAQOM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC7=CC=CC=C7N=C6)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


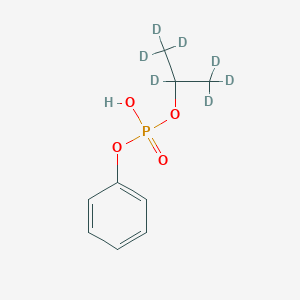

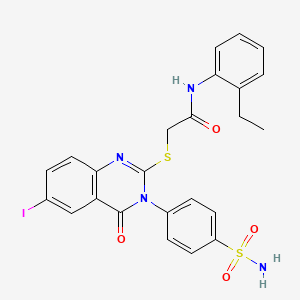
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
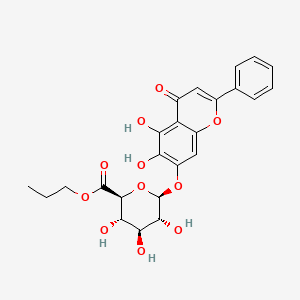
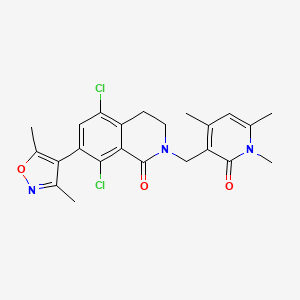
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
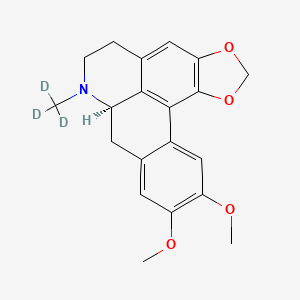
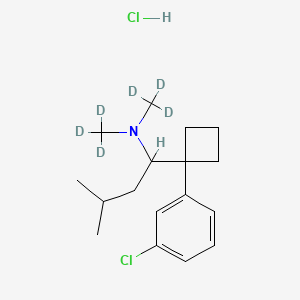
![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
